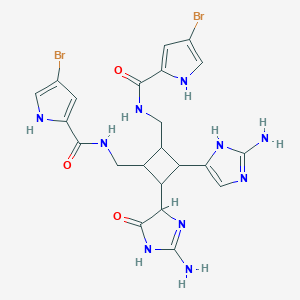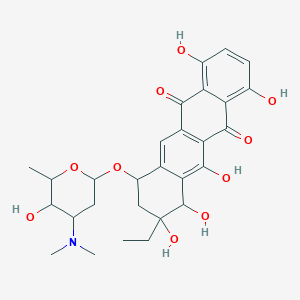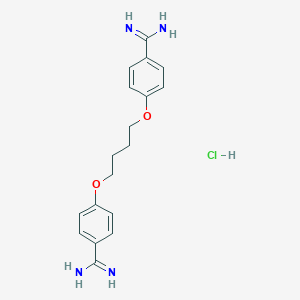![molecular formula C13H18N2O7 B221180 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate CAS No. 113203-27-3](/img/structure/B221180.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is not fully understood. However, it is believed to function by interfering with the normal processes of DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can induce DNA damage and cell death in various types of cancer cells. Furthermore, it has been shown to have limited toxicity in normal cells, making it a potentially promising anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate in lab experiments is its specificity for DNA synthesis and repair enzymes. This allows for targeted studies on the mechanisms of DNA synthesis and repair. However, one of the limitations of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is its potential toxicity in certain cell types, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for the study of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate. One potential direction is the further investigation of its potential as an anticancer agent, including the development of more targeted delivery methods. Additionally, studies on the mechanisms of DNA synthesis and repair may provide insights into the development of new therapies for various diseases. Finally, the development of new synthesis methods may lead to the production of more efficient and cost-effective compounds for scientific research.
Synthesis Methods
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods involves the reaction of 5-methyl-2,4-dioxypyrimidine-1-yl methanol with tert-butyl dimethylsilyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide and the subsequent reaction with acetic anhydride.
Scientific Research Applications
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a substrate for enzymes involved in DNA synthesis, as a potential anticancer agent, and as a tool for studying the mechanisms of DNA repair.
properties
CAS RN |
113203-27-3 |
|---|---|
Molecular Formula |
C13H18N2O7 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChI Key |
GEPZYEHBJZJNEL-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COOC)OC(=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
synonyms |
3'-O-acetyl-2'-deoxy-5-methoxymethyluridine MMAcdUrd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)



![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)




![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)